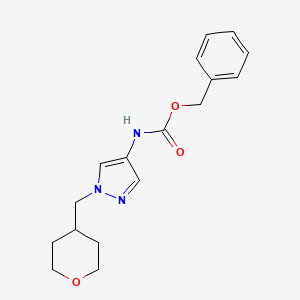

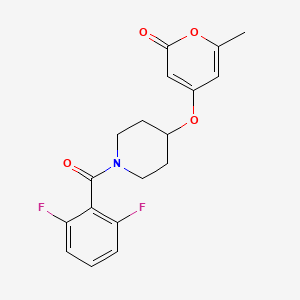

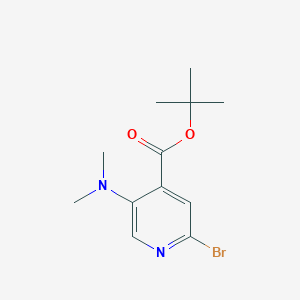

![molecular formula C25H25N3O3S2 B3012289 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide CAS No. 923173-24-4](/img/structure/B3012289.png)

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been explored through a novel method involving directed lithiation of propanamides. Specifically, the synthesis of 7-substituted benzo[d]-1,2-thiazole-1,1-dioxides is achieved by directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, followed by aryne-mediated cyclization. This process is then completed by quenching aryllithium intermediates with various electrophiles. Control experiments have been conducted to rationalize the proposed mechanism .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been compared through the study of substitution reactions. In particular, the substitution reactions of 2-methylsulfonyl thiazolo[5,4-b]-pyridine and 2-methylsulfonyl benzothiazole by nucleophilic anionic reagents have been investigated. These reactions occur rapidly in N,N-dimethylformamide at 20°C, especially with the compound 2-methylsulfonyl thiazolo[5,4-b]-pyridine. The kinetic study of these reactions, including the substitution by sodium methylate and the determination of pKa values of the resulting acidic compounds, allows for a comparison between benzothiazole and its "7-aza" analog .

Chemical Reactions Analysis

The reactivity of fluorescence derivatization reagents with various functional groups has been evaluated, which is relevant to the understanding of chemical reactions involving thiazole derivatives. The reagents 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole have been shown to react with alcohols, amines, phenol, and aniline to yield fluorescent derivatives. However, carboxylic acids and thiols did not produce fluorescent derivatives under the tested conditions. The reaction conditions were optimized for a model alcohol and a model amine, and the resulting fluorescence ester and amide derivatives were successfully separated by reversed-phase chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives can be inferred from the fluorescence characteristics of the derivatives formed during the derivatization reactions. The excitation and emission maxima for the fluorescent derivatives of alcohols and amines were found to be approximately 450 nm and 560 nm, respectively. These properties are crucial for the detection and analysis of these compounds using fluorescence-based techniques. The detection limits for these compounds were significantly improved when using laser-induced fluorescence detection compared to conventional fluorescence detection, highlighting the sensitivity of these methods for analyzing thiazole derivatives .

科学的研究の応用

Herbicidal Activity

Research on related compounds, such as N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, has demonstrated herbicidal activities. These compounds were synthesized and tested to validate biophore models, showing potential in controlling a range of species (Ren et al., 2000).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of compounds incorporating elements similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide. For instance, compounds derived from 3-oxo-N-(pyrimidin-2-yl)butanamide, with structural similarities, have shown moderate antimicrobial activities (Farag et al., 2009).

Synthesis of Heterocyclic Compounds

The compound's structure lends itself to the synthesis of various heterocyclic compounds. Research has shown that similar structures can be used to create novel pyrazole, thiophene, and thiazole derivatives, highlighting the versatility of such compounds in synthesizing diverse chemical entities (Darwish et al., 2010).

Application in Anticancer Research

Certain pyridine derivatives, including compounds structurally similar to the query compound, have shown promising results as potential anticancer agents. These derivatives have been synthesized and evaluated for their efficacy against cancer cell lines, indicating the potential of such compounds in cancer research (Abouzied et al., 2022).

Development of New Polyamides

Compounds with pyridine moieties, akin to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide, have been used in the synthesis of new soluble fluorinated polyamides. These polyamides exhibit promising properties such as high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).

特性

IUPAC Name |

4-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-18-10-11-19(2)24-23(18)27-25(32-24)28(17-20-12-14-26-15-13-20)22(29)9-6-16-33(30,31)21-7-4-3-5-8-21/h3-5,7-8,10-15H,6,9,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKAKPCZFAEXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

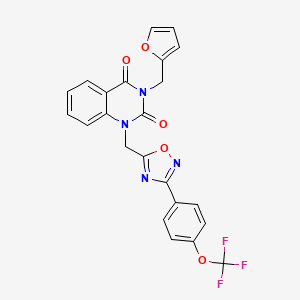

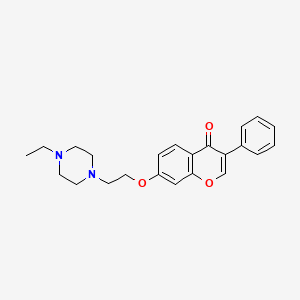

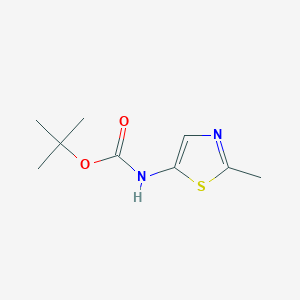

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)

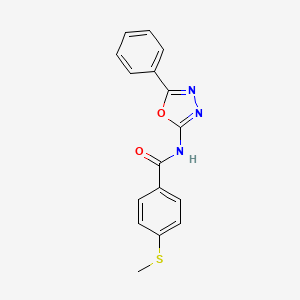

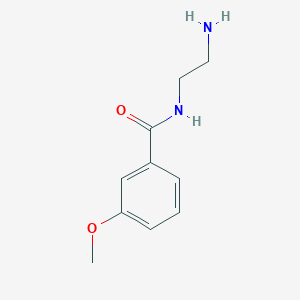

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

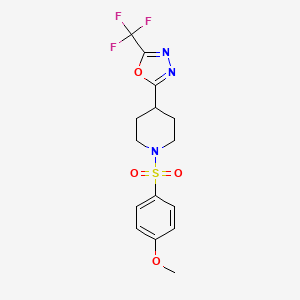

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)